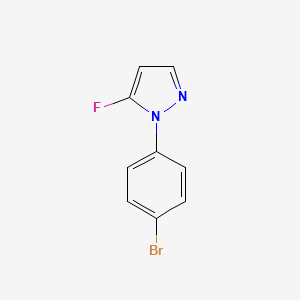
1-(4-Bromphenyl)-5-fluor-1H-pyrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions, reagents, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity/basicity, and redox potential .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Das Vorhandensein von Fluor- und Bromsubstituenten in 1-(4-Bromphenyl)-5-fluor-1H-pyrazol trägt zu seinem antibakteriellen Potenzial bei. Forscher haben seine Wirksamkeit gegen grampositive und gramnegative Bakterien untersucht. Weitere Untersuchungen zu seinem Wirkmechanismus und möglichen klinischen Anwendungen sind im Gange .
Antifungal Eigenschaften
This compound hat eine antifungale Aktivität gegen pathogene Pilze gezeigt. Seine einzigartige chemische Struktur kann die Zellmembranen von Pilzen stören oder essentielle Stoffwechselwege beeinträchtigen. Forscher untersuchen seine Wirksamkeit bei der Behandlung von Pilzinfektionen .
Antikrebs-Potenzial
Die Kombination von Fluor- und Bromatomen in dieser Verbindung deutet auf ein mögliches Antikrebs-Potenzial hin. Forscher haben seine Auswirkungen auf Krebszelllinien untersucht und dabei die Induktion von Apoptose, die Zellzyklusarretierung und die Hemmung des Tumorwachstums untersucht. Weitere Studien sind erforderlich, um seine klinische Relevanz zu validieren .
Antioxidative Aktivität
Fluorierte Pyrazole weisen oft antioxidative Eigenschaften aufgrund ihrer Elektronen-Donorfähigkeit auf. This compound kann freie Radikale abfangen und Zellen vor oxidativem Stress schützen. Forscher beurteilen sein Potenzial als natürliches Antioxidans .
Entzündungshemmende Wirkungen
Die Bromphenyl- und Fluorpyrazol-Einheiten tragen zu entzündungshemmenden Eigenschaften bei. Diese Verbindung kann entzündliche Signalwege modulieren und ist somit ein Kandidat für die Behandlung entzündlicher Erkrankungen. Preklinische Studien haben vielversprechende Ergebnisse gezeigt .
Molekulardokking-Studien
Computergestützte Ansätze wie Molekulardokking wurden eingesetzt, um die Bindungsaffinität von this compound mit spezifischen Proteinzielen vorherzusagen. Diese Studien helfen, potenzielle Drug-Rezeptor-Interaktionen zu identifizieren und so die Arzneimittelentwicklung und -optimierung zu unterstützen .
Wirkmechanismus
Target of Action
The primary targets of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 1-(4-bromophenyl)-5-fluoro-1H-pyrazole may also interact with its targets in a similar manner.
Biochemical Pathways
It is known that the compound affects the growth and proliferation of leishmania aethiopica and plasmodium berghei . This suggests that it may interfere with the biochemical pathways that these organisms use for their growth and reproduction.
Pharmacokinetics
It is known that the compound has high lipophilicity , which could influence its absorption and distribution in the body. High lipophilicity often leads to good absorption and distribution, but it can also lead to slower excretion and potential accumulation in fatty tissues.
Result of Action
The result of the action of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Pyrazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substituents on the pyrazole ring .
Cellular Effects
Pyrazoline derivatives, which are structurally similar to pyrazoles, have been reported to exhibit various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Safety data sheets for similar compounds suggest that they are stable under normal conditions .
Dosage Effects in Animal Models
The effects of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages .
Metabolic Pathways
Pyrazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
A study on a similar compound, a conjugate of bis[((4-bromophenyl)amino)quinazoline], showed specific subcellular localization in mitochondria .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-fluoropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYZKZYTZULOFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

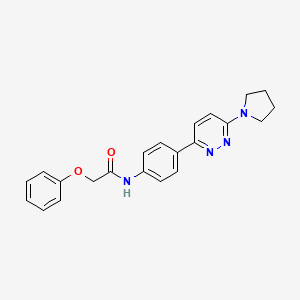
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)
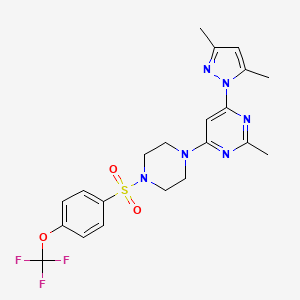
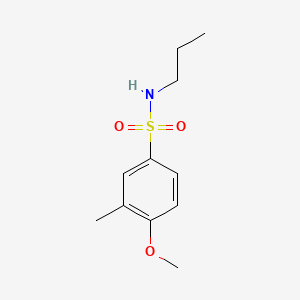
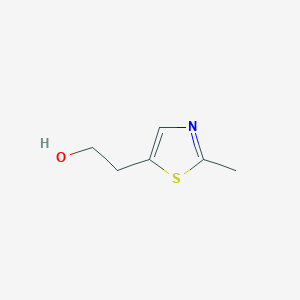
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)
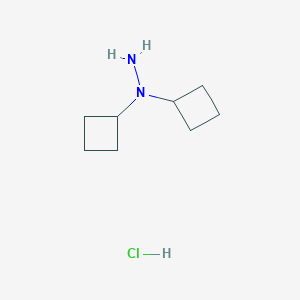
![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)
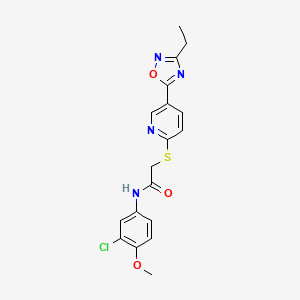
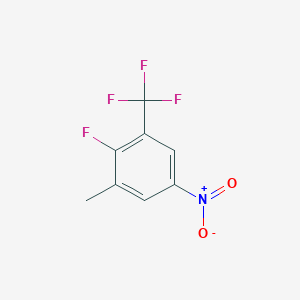
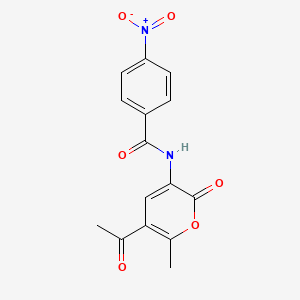
![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)